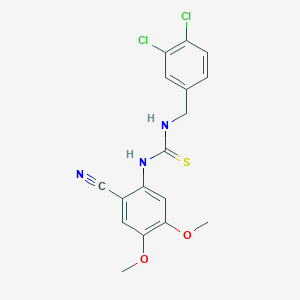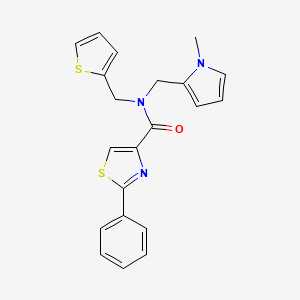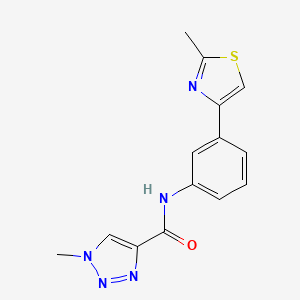
4-(1H-吡唑-1-基甲基)噻吩-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is a research chemical . It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a pyrazol group and a carboxylic acid group .Chemical Reactions Analysis
Thiophene derivatives, including “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction . They can also react with trisulfur radical anions, which can be generated in situ from elemental sulfur and a base .Physical And Chemical Properties Analysis
The molecular formula of “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is C9H8N2O2S, and its molecular weight is 208.24 .科学研究应用
Medicinal Chemistry
In medicinal chemistry, 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is explored for its potential as a building block in drug design. Its structure is conducive to binding with various biological targets, which can be leveraged to develop new therapeutic agents. The pyrazole moiety, in particular, is known for its pharmacological properties, and incorporating it into thiophene derivatives could lead to the discovery of compounds with significant biological activity .
Agriculture
This compound may serve as a precursor for the synthesis of agrochemicals. The thiophene ring system is present in many natural products with bioactive properties. By modifying the pyrazolylmethyl group, researchers can create derivatives that might act as herbicides or pesticides, contributing to crop protection strategies .
Material Science
In material science, the compound’s ability to act as a ligand can be utilized to form metal-organic frameworks (MOFs). These MOFs could have applications in gas storage, catalysis, or as sensors due to their porosity and stability. The pyrazole and thiophene components could contribute to the MOF’s functionality, potentially leading to innovative materials with unique properties .
Environmental Science
The environmental applications of this compound could include its use as a sensor for pollutants. The thiophene structure is often used in the design of chemosensors due to its electronic properties. When functionalized with the pyrazolylmethyl group, it could lead to the development of sensitive and selective sensors for environmental monitoring .
Analytical Chemistry
In analytical chemistry, 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid could be used as a reagent or a standard in chromatographic methods. Its distinct chemical structure allows it to be a reference compound in methods such as HPLC or GC-MS, aiding in the identification and quantification of similar compounds in complex mixtures .
Biochemistry
The compound’s role in biochemistry could be significant in studying enzyme interactions. The pyrazole group is often found in inhibitors of various enzymes, and thus, this compound could be used to investigate enzyme mechanisms or as a tool in enzyme assays to understand biological pathways .
Pharmacology
Lastly, in pharmacology, the compound could be investigated for its drug metabolism and pharmacokinetic properties. Understanding how it interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles, is crucial for the development of new drugs .
安全和危害
While specific safety and hazard information for “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” is not available, it is generally recommended to handle research chemicals with care. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with the skin, eyes, and clothing .
未来方向
As a research chemical, “4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid” may have potential applications in various fields. Thiophene derivatives are of interest in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties . Therefore, future research may focus on exploring these potential applications further.
作用机制
Target of Action
The primary targets of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid are the parasites causing leishmaniasis and malaria . These include the Leishmania aethiopica clinical isolate and Plasmodium berghei . These parasites are responsible for the transmission of leishmaniasis and malaria, respectively .
Mode of Action
It is known that the compound interacts with these parasites, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .
Pharmacokinetics
Its molecular weight (20824) and other physical properties such as boiling point and density suggest that it may have good bioavailability.
Result of Action
The result of the action of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is the inhibition of the parasites causing leishmaniasis and malaria . This leads to a decrease in the number of parasites in the host, thereby alleviating the symptoms of these diseases .
Action Environment
The action, efficacy, and stability of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .
属性
IUPAC Name |
4-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-4-7(6-14-8)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKYOQJSJSCWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid | |
CAS RN |
1006334-13-9 |
Source


|
| Record name | 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)



![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)
![N-[(4-Fluorophenyl)-(oxan-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2558849.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2558854.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)

